molecular formula C14H10O2 B11893546 4-methoxy-9H-fluoren-9-one CAS No. 4269-16-3

4-methoxy-9H-fluoren-9-one

Cat. No.: B11893546
CAS No.: 4269-16-3
M. Wt: 210.23 g/mol
InChI Key: HJJLIJKROVLQPG-UHFFFAOYSA-N
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Description

4-Methoxy-9H-fluoren-9-one is an organic compound with the molecular formula C14H10O2. It is a derivative of fluorenone, characterized by the presence of a methoxy group (-OCH3) at the 4-position of the fluorenone structure. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-9H-fluoren-9-one typically involves the methoxylation of fluorenone. One common method is the reaction of fluorenone with methanol in the presence of an acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 4-position. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of fluorenone quinones.

    Reduction: Formation of 4-methoxy-9H-fluoren-9-ol.

    Substitution: Formation of various substituted fluorenones depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-9H-fluoren-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-methoxy-9H-fluoren-9-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through oxidative stress and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: The parent compound without the methoxy group.

    4-Hydroxy-9H-fluoren-9-one: A similar compound with a hydroxyl group instead of a methoxy group.

    9H-Fluoren-9-one: Another derivative with different substituents.

Uniqueness

4-Methoxy-9H-fluoren-9-one is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-methoxyfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-16-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJLIJKROVLQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286922
Record name 4-methoxyfluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4269-16-3
Record name NSC48269
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxyfluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXY-9-FLUORENONE
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